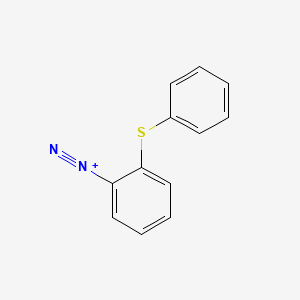

Benzenediazonium, (phenylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

64256-06-0 |

|---|---|

Molecular Formula |

C12H9N2S+ |

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-phenylsulfanylbenzenediazonium |

InChI |

InChI=1S/C12H9N2S/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9H/q+1 |

InChI Key |

YPKBQLDUWJEWEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2[N+]#N |

Origin of Product |

United States |

Synthetic Methodologies for Benzenediazonium, Phenylthio and Substituted Analogues

Classical Diazotization Routes from Substituted Anilines

The primary and most traditional method for synthesizing aryl diazonium salts, including (phenylthio)-substituted variants, is through the diazotization of corresponding substituted anilines. lkouniv.ac.incutm.ac.inbyjus.com This process involves the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid. lkouniv.ac.inbyjus.comorgoreview.com The reaction is highly dependent on temperature, generally requiring cooling to between 0-5°C to ensure the stability of the resulting diazonium salt. scienceinfo.comck12.org

The fundamental reaction can be represented as: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Where Ar represents the (phenylthio)-substituted aryl group and X is the counter-ion from the acid. lkouniv.ac.in

The stability of the formed arenediazonium salt is a crucial factor, with most being unstable at room temperature and prone to decomposition, which can sometimes be explosive if isolated in solid form. whiterose.ac.ukchemguide.co.ukquora.com The presence of the phenylthio group can influence the stability and reactivity of the diazonium salt.

Optimization of Reaction Conditions for Enhanced Stability and Yield

Optimizing reaction conditions is paramount for maximizing the yield and ensuring the stability of benzenediazonium (B1195382), (phenylthio)- and its analogues. Key parameters that are often adjusted include temperature, solvent, and the nature of the acid and nitrosating agent.

Temperature Control: Maintaining a low temperature (0–5 °C) is critical to prevent the decomposition of the diazonium salt. orgoreview.comacs.org At higher temperatures, the diazonium group can be hydrolyzed to a phenol (B47542), or decompose to liberate nitrogen gas. cutm.ac.inorgoreview.com

Alternative Reagents and Conditions:

Nitrosating Agents: While sodium nitrite is the conventional reagent, alternatives like nitrosylsulfuric acid and tert-butyl nitrite have been explored to enhance efficiency and reduce waste. numberanalytics.com

Non-Aqueous Conditions: Performing diazotization in non-aqueous solvents can lead to improved yields and fewer side reactions, especially for substrates sensitive to water. numberanalytics.com

Acidic Medium: The choice of acid can also be significant. For instance, using p-toluenesulfonic acid in water has been shown to produce stable arenediazonium tosylates. thieme-connect.com

Research has shown that the stability of diazonium salts can be enhanced by the choice of the counter-ion. For example, tetrafluoroborate (B81430) and tosylate salts are often more stable than chloride salts and can sometimes be isolated. whiterose.ac.ukresearchgate.net

Table 1: Optimization of Diazotization-Azidation of Aniline (B41778) This table, adapted from a study on the optimization of a related reaction, illustrates how varying reagents and their equivalents can impact yield.

| Entry | Reagent (equiv.) | Yield (%) |

| 1 | Tributylstannyl azide (B81097) (1.2) | 75 |

| 2 | Tributylstannyl azide (1.8) | 82 |

| 3 | Azidotrimethylsilane (1.2) | 60 |

| 4 | Sodium azide (1.2) | 45 |

Data adapted from a study on the diazotization-azidation of aniline, demonstrating the effect of reagent choice on product yield. researchgate.net

In-situ Generation and Direct Utilization Strategies

A common approach involves the simultaneous addition of the diazotization reagent (e.g., sodium nitrite) and a nucleophile to a solution of the aniline derivative. utrgv.edu This allows for the immediate reaction of the newly formed diazonium salt, preventing its decomposition or unwanted side reactions. utrgv.edu For instance, in the synthesis of aryl alkyl thioethers, the simultaneous addition of sodium nitrite and an alkanethiol to a solution of an aniline derivative has been shown to increase reaction yields compared to sequential addition. utrgv.edu

Indirect Synthetic Pathways from Other Aryl Precursors

While direct diazotization of anilines is the most common route, indirect pathways from other aryl precursors offer alternative strategies for synthesizing benzenediazonium, (phenylthio)- and its analogues.

Precursor Synthesis via Aryl Thioether Formation

This approach involves first synthesizing the required (phenylthio)-substituted aromatic ring, which can then be converted to the aniline precursor for diazotization. A variety of methods exist for the formation of aryl thioethers.

One such method is a three-component reaction involving aryldiazonium salts, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides, catalyzed by copper. acs.org This allows for the synthesis of various aryl alkyl thioethers with good functional group tolerance. acs.org

Functional Group Interconversion Strategies to the Diazonium Moiety

Once the desired (phenylthio)-substituted aryl precursor is obtained, the next step is to introduce the amino group necessary for diazotization. A common strategy is the reduction of a nitro group to an amine. libretexts.orglibretexts.org A nitro-substituted aryl thioether can be synthesized and then reduced to the corresponding aminophenyl thioether, which is then subjected to diazotization.

The general sequence is as follows:

Nitration: Introduction of a nitro group onto the aromatic ring containing the phenylthio moiety.

Reduction: Conversion of the nitro group to a primary amine. Common reducing agents include hydrogen gas with a palladium catalyst, or metals like tin or iron in acidic media. youtube.com

Diazotization: The resulting aminophenyl thioether is then diazotized as described in section 2.1.

Green Chemistry Approaches in the Synthesis of (Phenylthio)-Diazonium Salts

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. rsc.org For diazotization reactions, green chemistry approaches focus on several key areas:

Use of Greener Reagents and Catalysts:

Reusable Diazotization Agents: Polymeric diazotization agents have been developed that can be recycled, reducing waste. thieme-connect.com

Catalytic Diazotization: Research is ongoing into catalytic processes that could enable milder reaction conditions and minimize byproduct formation. numberanalytics.com

Recycling Waste Streams: Nitrogen dioxide (NO₂), a byproduct of some industrial nitration processes, can be captured and reused as a diazotizing agent, turning a waste product into a valuable reagent. chemistryviews.org

Alternative Reaction Media:

Aqueous Conditions: The use of water as a solvent, especially under weakly acidic conditions with reagents like p-toluenesulfonic acid, presents a greener alternative to traditional methods that use strong, corrosive acids. thieme-connect.com

Ionic Liquids: Hydrophobic ionic liquids have been used to extract diazonium salts from aqueous reaction mixtures, allowing for subsequent reactions without the need for isolating the potentially unstable salt. google.com

Improved Reaction Technology:

Continuous Flow Reactors and Microreactors: These technologies offer precise control over reaction parameters like temperature and residence time, which is particularly beneficial for managing the exothermic and potentially hazardous nature of diazotization reactions. numberanalytics.com This enhanced control can lead to higher yields and improved safety.

Mechanistic Investigations of Reactivity Pathways for Benzenediazonium, Phenylthio

Exploration of Homolytic Cleavage Pathways

Homolytic cleavage of the carbon-nitrogen bond in benzenediazonium (B1195382) salts results in the formation of a highly reactive aryl radical and dinitrogen gas. This pathway is a cornerstone of radical chemistry, enabling a wide array of synthetic applications.

The generation of aryl radicals from diazonium salts can be achieved through various methods, which have evolved from classical stoichiometric approaches to modern catalytic systems. nih.govrsc.org

Stoichiometric Reductants: Historically, aryl radicals were generated using stoichiometric transition metal reductants or reagents like AIBN/n-Bu₃SnH for aryl halides. nih.govrsc.orgresearchgate.net These methods, while effective, often suffer from the formation of significant byproducts and limited efficiency. nih.govrsc.org

Nucleophilic Bases: The reduction of diazonium salts using simple inorganic or organic bases, a method known for nearly a century, remains relevant due to the low cost and wide availability of these reagents. nih.govrsc.org The mechanism is thought to involve the initial addition of the nucleophile to the diazonium salt to form a diazene (B1210634) intermediate. nih.gov This intermediate can then fragment to generate the aryl radical. nih.gov

Photoredox Catalysis: Modern approaches frequently employ photoredox catalysis, where a photosensitizer (e.g., eosin (B541160) Y or ruthenium complexes) absorbs light and initiates a single electron transfer (SET) to the diazonium salt. nih.govrsc.org This SET event triggers the extrusion of dinitrogen and formation of the aryl radical. nih.govrsc.org

Once generated, the aryl radical is a versatile intermediate capable of participating in numerous transformations. nih.gov Its electrophilic nature allows it to add to electron-rich systems like heteroaromatics and alkenes, a key step in reactions like the Meerwein arylation. nih.govrsc.org These radicals are central to various C-C and C-heteroatom bond-forming reactions, highlighting their importance in synthetic organic chemistry. researchgate.netwildlife-biodiversity.com

Table 1: Methods for Aryl Radical Generation from Diazonium Salts

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stoichiometric Reductants | Use of stoichiometric amounts of transition metals or reagents like AIBN/n-Bu₃SnH. nih.govrsc.orgresearchgate.net | Established and effective. | Low efficiency, significant byproduct formation. nih.govrsc.org |

| Nucleophilic Bases | Reduction by inexpensive and abundant organic or inorganic bases (e.g., hydroxide). nih.govrsc.org | Cost-effective, readily available reagents. | Mechanism not fully understood, can require stoichiometric amounts. nih.gov |

| Photoredox Catalysis | Light-induced single electron transfer from a photocatalyst to the diazonium salt. nih.govrsc.org | Mild reaction conditions, high efficiency, catalytic. rsc.org | Requires a light source and a photocatalyst. |

| Electrochemical Reduction | Cathodic reduction of the diazonium salt to generate the aryl radical. xmu.edu.cnxmu.edu.cn | Environmentally friendly, avoids chemical oxidants/reductants. xmu.edu.cn | Requires electrochemical setup. |

The stability of a radical intermediate is a critical factor that governs its reactivity and the selectivity of the ensuing reaction. Substituents on the aromatic ring can significantly influence radical stability through resonance and inductive effects. youtube.com

The phenylthio group (-SPh) is capable of stabilizing an adjacent radical center. The sulfur atom, with its lone pairs of electrons, can participate in resonance delocalization, spreading the unpaired electron density over the entire phenylthio substituent. This delocalization reduces the reactivity of the radical, thereby increasing its stability. youtube.com This stabilizing effect is analogous to that observed for other heteroatom-containing substituents. For instance, the phenoxyl group has been shown to influence radical stability. rsc.org

Both electron-donating and electron-withdrawing groups can stabilize a radical. youtube.com The phenylthio group can be considered in this context, where its ability to delocalize electron density is a key stabilizing factor. youtube.com This increased stability can influence the selectivity of subsequent reactions, potentially favoring certain pathways or products over others. The design of stable organic radicals often relies on maximizing such delocalization effects through the strategic placement of substituents. rsc.org

Analysis of Heterolytic Cleavage Mechanisms

In contrast to homolytic cleavage, heterolytic cleavage of the C-N bond in benzenediazonium salts involves the transfer of both electrons from the bond to the dinitrogen moiety. This process results in the formation of an aryl cation and a molecule of nitrogen.

The heterolytic cleavage of an aryldiazonium salt yields a highly unstable and reactive aryl cation. youtube.com This pathway is often discussed in the context of nucleophilic aromatic substitution reactions that proceed through an SN1-type mechanism. youtube.com Although SN1 reactions are not favorable for sp² hybridized carbons, the exceptional stability of dinitrogen as a leaving group makes the formation of the aryl cation possible under certain conditions. youtube.com

Once formed, the aryl cation is a potent electrophile that will readily react with any available nucleophile in the reaction medium. This high reactivity makes it a transient intermediate that is quickly trapped. The transformations involving aryl cations are a key part of the synthetic utility of diazonium salts, allowing for the introduction of a wide range of nucleophiles onto the aromatic ring.

In the context of heterolytic cleavage, the counterion can interact with and stabilize the positively charged diazonium cation. This interaction can affect the ease with which the dinitrogen group departs. Furthermore, should an aryl cation be formed, the counterion's nature could influence its fleeting existence. Different counterions, such as chloride (Cl⁻) versus trifluoroacetate (B77799) (TFA⁻), have been shown to have varying effects on the kinetics of processes involving charged intermediates. nih.gov For instance, the size and charge density of the counterion can dictate the strength of the ionic interaction, which in turn can modulate the stability of charged species in solution. nih.gov The choice of counterion can therefore be a subtle but important parameter in controlling the outcome of reactions involving diazonium salts.

Photochemical and Electrochemical Reaction Mechanisms

External energy sources, such as light or electricity, provide alternative and often highly efficient pathways for initiating reactions of benzenediazonium salts. These methods offer precise control over the generation of reactive intermediates.

Photochemical Reaction Mechanisms Photochemistry involves chemical reactions initiated by the absorption of light. slideshare.net For aryldiazonium salts, photochemical methods are particularly effective for generating aryl radicals. arkat-usa.org This can occur through direct photolysis or, more commonly, through photosensitization. In a photosensitized reaction, a photocatalyst absorbs light and then transfers energy or an electron to the diazonium salt, initiating the cleavage of the C-N bond. rsc.org

Visible light-mediated photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under mild conditions. rsc.orgarkat-usa.org The process often involves the formation of a charge-transfer complex between the diazonium salt and another species (a substrate or an additive), which can then absorb visible light to trigger the radical-forming reaction. arkat-usa.org This approach avoids the need for harsh reagents and often proceeds with high efficiency. rsc.org

Electrochemical Reaction Mechanisms Electrochemical methods utilize an electric current to drive chemical reactions. The electrochemical reduction of aryldiazonium salts at a cathode is a well-established and environmentally friendly method for generating aryl radicals. xmu.edu.cnxmu.edu.cn In this process, the diazonium salt accepts an electron at the electrode surface, leading to the rapid loss of N₂ and the formation of the corresponding aryl radical. xmu.edu.cnresearchgate.net

Cyclic voltammetry studies on compounds like 2-methylthiobenzene diazonium salt have shown an irreversible reduction peak, confirming the electrochemical generation of the aryl radical. xmu.edu.cn This radical can then engage in subsequent reactions, such as addition to alkynes to form complex cyclic products. xmu.edu.cnxmu.edu.cn Paired electrolysis, where simultaneous reduction at the cathode and oxidation at the anode occur, offers an efficient way to construct complex molecules in a single process. xmu.edu.cnxmu.edu.cn These electrochemical protocols often exhibit a broad substrate scope and good functional group tolerance. xmu.edu.cn

Table 2: Comparison of Cleavage Pathways for Benzenediazonium, (phenylthio)-

| Pathway | Initiator | Key Intermediate | Primary Products | Typical Reactions |

|---|---|---|---|---|

| Homolytic | Heat, Light, Reductants (Chemical or Electrochemical) | Phenylthio-substituted Aryl Radical | Biaryls, Arylated Alkenes/Arenes | Meerwein Arylation, Gomberg-Bachmann Reaction |

| Heterolytic | Heat, Polar Solvents | Phenylthio-substituted Aryl Cation | Phenols, Aryl Halides, Azo Compounds | Sandmeyer Reaction, Schiemann Reaction |

| Photochemical | UV/Visible Light (with or without photosensitizer) | Phenylthio-substituted Aryl Radical | Arylated Alkenes/Arenes | Photo-induced Arylation |

| Electrochemical | Electric Current (Cathodic Reduction) | Phenylthio-substituted Aryl Radical | Arylated Alkenes/Arenes, Substituted Benzothiophenes | Electrochemical Arylation |

Electron Transfer Processes in Photoreactions

Photoinduced electron transfer (PET) represents a key pathway for initiating reactions of aromatic compounds, and Benzenediazonium, (phenylthio)- is poised to exhibit rich photochemistry. In PET reactions, a photosensitizer, upon absorbing light, can initiate an electron transfer to or from the diazonium compound. This process leads to the formation of highly reactive radical ions. For instance, photosensitized reactions of phenylacetylene (B144264) are known to produce radical ion pairs which subsequently react to form dimers and other products. rsc.org

For Benzenediazonium, (phenylthio)-, two primary pathways can be envisioned. The diazonium group (-N₂⁺) is a powerful electron acceptor, making the molecule susceptible to photoreduction. An excited sensitizer (B1316253) could donate an electron to the diazonium moiety, leading to the formation of a radical species and the eventual loss of dinitrogen (N₂). Conversely, the (phenylthio)- group, with its electron-rich sulfur atom, can act as an electron donor. This could facilitate a photo-oxidation process where an electron is transferred from the sulfur to an excited-state acceptor, generating a radical cation.

The interplay between these two opposing electronic influences within the same molecule dictates the ultimate photochemical outcome. The specific conditions, such as the choice of sensitizer and solvent, would likely determine which pathway—reductive or oxidative—predominates. While specific studies on the photoreactions of Benzenediazonium, (phenylthio)- are not extensively detailed in the literature, the behavior of analogous aromatic systems suggests that the formation of radical cations and anions via electron transfer is a critical initiating step. rsc.orgresearchwithrutgers.com

Electrochemical Reduction and Oxidation Pathways

The electrochemical behavior of Benzenediazonium, (phenylthio)- is characterized by distinct reduction and oxidation pathways, enabling the generation of reactive intermediates under controlled potentials.

Electrochemical Reduction:

The reduction of benzenediazonium salts is a well-established method for generating aryl radicals. Studies on closely related compounds, such as 2-methylthiobenzene diazonium salt, provide significant insight. Cyclic voltammetry experiments show that these compounds undergo a significant irreversible reduction at the cathode. xmu.edu.cn For example, 2-methylthiobenzene diazonium salt displays a reduction peak at approximately -0.4 V (vs. Ag/Ag⁺) in acetonitrile (B52724). xmu.edu.cn This electrochemical reduction is easier than that of unsubstituted phenylacetylene, indicating the diazonium group's high propensity for accepting an electron. xmu.edu.cn

The generally accepted mechanism involves a one-electron transfer to the diazonium salt, which then rapidly fragments, releasing nitrogen gas and forming a highly reactive aryl radical. xmu.edu.cnxmu.edu.cn This process can be the first step in a sequential paired electrolysis system, where the cathodically generated aryl radical goes on to participate in further chemical transformations. xmu.edu.cnxmu.edu.cn The initial formation of a radical anion is a key step, which subsequently fragments into a σ radical and an anion. rsc.org

Electrochemical Oxidation:

The oxidation pathway is less explored but can be inferred from analogous structures. The (phenylthio)- moiety, similar to other thioethers like xanthene, is a likely site of initial oxidation. mdpi.com The oxidation potential of xanthene is significantly lower than that of unsubstituted aromatic systems like azobenzene (B91143), suggesting the sulfur-containing group is more readily oxidized. mdpi.com

| Compound / Analogue | Process | Potential (V) | Reference Electrode | Notes | Source |

|---|---|---|---|---|---|

| 2-Methylthiobenzene diazonium salt | Reduction | -0.4 | Ag/Ag⁺ in CH₃CN | Irreversible reduction peak (Epc). | xmu.edu.cn |

| o-Bis(phenylsulphonyl)benzene derivatives | Reduction | -1.2 to -1.4 | Ag/AgNO₃ in DMSO | Range for the first reduction wave (Epc). | |

| Xanthene (Thio-ether analogue) | Oxidation | 1.3 | - | First oxidation peak (Ep). | mdpi.com |

| Azobenzene (Aromatic analogue) | Oxidation | 2.2 | - | Oxidation peak (Ep), higher than thio-ether. | mdpi.com |

Role of Intermediates in Complex Reaction Sequences

The reactivity of Benzenediazonium, (phenylthio)- is largely defined by the diverse intermediates that can be generated. These transient species dictate the final product structures in complex reaction sequences.

Aryl Radicals : As established in electrochemical studies, the primary intermediate formed upon reduction is the (phenylthio)phenyl radical. xmu.edu.cnxmu.edu.cn This species is generated by the loss of N₂ following a one-electron reduction. Aryl radicals are versatile intermediates that can undergo various subsequent reactions, including intramolecular cyclization or intermolecular addition to unsaturated systems like alkynes. xmu.edu.cn

Radical Anions and Cations : The very first species formed in electrochemical processes are radical ions. A radical anion is generated upon a one-electron reduction, which is the precursor to the aryl radical. rsc.org Conversely, a radical cation, likely centered on the sulfur atom, is the expected initial intermediate in electrochemical or photochemical oxidation pathways. mdpi.com

Vinyl and Sulfonyl Radicals : In the presence of other reagents, the primary aryl radical can lead to a cascade of further radical intermediates. For example, the addition of the (phenylthio)phenyl radical to phenylacetylene generates a vinyl radical, which can then undergo intramolecular cyclization to form a sulfonyl radical intermediate before leading to the final product. xmu.edu.cnxmu.edu.cn

Phenyl Cations : Outside of radical pathways, benzenediazonium salts are classically known to form phenyl cations (C₆H₅⁺) under certain conditions, although this is often proposed in the context of thermal decomposition or reactions in strong acids. Evidence for this highly reactive electrophile suggests it could be an intermediate in some non-photochemical and non-electrochemical transformations.

Wheland-like Intermediates : In electrophilic aromatic substitution reactions, such as azo-coupling with electron-rich aromatic compounds, benzenediazonium salts react via the formation of a Wheland intermediate (also known as a σ-complex). nih.gov This is a cationic, non-radical intermediate where the electrophilic diazonium species has bonded to the nucleophilic aromatic ring, temporarily disrupting its aromaticity. nih.gov

| Intermediate | Formation Pathway | Subsequent Reactivity | Source |

|---|---|---|---|

| Aryl Radical | Electrochemical/Photochemical Reduction | Intramolecular cyclization, addition to alkynes | xmu.edu.cnxmu.edu.cnstackexchange.com |

| Radical Anion | One-electron electrochemical reduction | Fragmentation to aryl radical and N₂ | rsc.org |

| Radical Cation | Electrochemical/Photochemical Oxidation | Further reaction at the sulfur or aromatic ring | mdpi.comresearchgate.net |

| Vinyl Radical | Addition of aryl radical to an alkyne | Intramolecular cyclization | xmu.edu.cnxmu.edu.cn |

| Phenyl Cation | Thermal decomposition (non-radical) | Acts as a powerful electrophile | |

| Wheland Intermediate | Azo-coupling reactions | Rearomatization to form azo compound | nih.gov |

Transformations and Synthetic Applications of Benzenediazonium, Phenylthio

Azo-Coupling Reactions for Advanced Organic Synthesis

Azo-coupling is a fundamental reaction in organic chemistry where a diazonium compound reacts with another aromatic compound to form an azo compound, characterized by the -N=N- functional group. wikipedia.orgmychemblog.com These reactions are of immense commercial importance, particularly in the synthesis of azo dyes. libretexts.orgunacademy.com

The azo-coupling reaction is a classic example of an electrophilic aromatic substitution (SEAr). wikipedia.orgcsbsju.edu In this mechanism, the aryldiazonium cation acts as the electrophile, and an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), serves as the nucleophile. wikipedia.orgcsbsju.edu The reaction typically occurs at the para position of the activated aromatic ring; if this position is blocked, the ortho position is favored, though the reaction is slower. wikipedia.org The pH of the reaction medium is crucial; the reaction is generally favored in mildly acidic or neutral conditions. organic-chemistry.org

The electrophilicity of the diazonium ion is a key factor. The positive charge is delocalized over both nitrogen atoms. csbsju.edu The nucleophilic attack occurs at the terminal nitrogen atom, leading to the formation of a Wheland-like intermediate (an arenium ion). csbsju.edunih.gov Subsequent deprotonation restores the aromaticity of the ring, yielding the final azo compound. csbsju.edu Kinetic studies, such as those on the azo-coupling of indoles, have shown that the initial attack of the electrophile is typically the rate-determining step. rsc.org

The presence of a phenylthio moiety on the benzenediazonium (B1195382) salt can be leveraged to synthesize novel azo compounds with specific properties. The phenylthio group can influence the electronic character of the diazonium salt and the resulting azo compound. Azo compounds containing sulfur moieties, such as thiophene, have been synthesized and investigated for their dyeing properties and other applications. researchgate.net The general procedure involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic or heterocyclic component. researchgate.net For instance, new azo dyes have been synthesized by coupling diazotized 2-aminothiophene derivatives with various N-arylmaleimides. researchgate.net Similarly, the synthesis of azo dyes containing a 1,2,4-triazole (B32235) moiety has been reported, where the substituents on the diazonium salt's benzene (B151609) ring were found to influence the tautomeric forms of the final product. mdpi.com

Nucleophilic Substitution and Functional Group Interconversion

Beyond coupling reactions, the diazonium group of Benzenediazonium, (phenylthio)- is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. mychemblog.comunacademy.com In these reactions, the dinitrogen molecule (N2) acts as an excellent leaving group, driving the reaction forward. chemguide.co.uk

This versatility makes diazonium salts valuable intermediates for synthesizing substituted aromatic compounds that may not be accessible through direct substitution methods. unacademy.com For example, warming a benzenediazonium chloride solution in water leads to the formation of phenol. chemguide.co.uk Similarly, treatment with potassium iodide solution yields iodobenzene. chemguide.co.uk These reactions demonstrate the utility of diazonium salts in functional group interconversions.

The Sandmeyer reaction, which utilizes copper(I) salts, is a prime example of nucleophilic substitution on an aryl diazonium salt, enabling the introduction of halides (Cl, Br) and the cyano group (-CN). mycollegevcampus.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. mycollegevcampus.com

Table 2: Examples of Nucleophilic Substitution Reactions of Aryl Diazonium Salts

| Reagent | Product | Reaction Name/Type |

| H2O, heat | Phenol | Hydrolysis |

| KI | Iodobenzene | Substitution |

| CuCl/HCl | Chlorobenzene | Sandmeyer Reaction mycollegevcampus.com |

| CuBr/HBr | Bromobenzene | Sandmeyer Reaction mycollegevcampus.com |

| CuCN/KCN | Benzonitrile | Sandmeyer Reaction mycollegevcampus.com |

Replacement of the Diazonium Group with Various Nucleophiles

The diazonium group (-N₂⁺) in benzenediazonium salts can be readily displaced by a variety of nucleophiles, a process that releases stable nitrogen gas. chemguide.co.uklibretexts.orgbyjus.com This reactivity is fundamental to the synthetic utility of these compounds.

Common nucleophilic substitution reactions involving arenediazonium salts include:

Halogenation: The Sandmeyer reaction utilizes copper(I) halides (CuCl, CuBr) to introduce chloro and bromo substituents onto the aromatic ring. byjus.comorgoreview.com For the introduction of iodine, treatment with potassium iodide (KI) is effective. chemguide.co.uklibretexts.orgorgoreview.com Fluorination can be achieved through the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. orgoreview.comvedantu.com

Cyanation: Similar to the Sandmeyer reaction, copper(I) cyanide (CuCN) can be used to install a cyano group. byjus.com

Hydroxylation: Heating an aqueous solution of a diazonium salt leads to the formation of a phenol, where the diazonium group is replaced by a hydroxyl group. chemguide.co.uklibretexts.orgorgoreview.com

Replacement by Hydrogen: The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). orgoreview.com

These reactions provide synthetic routes to a diverse array of substituted aromatic compounds that may not be easily accessible through direct substitution methods. chemguide.co.uklibretexts.orgbyjus.com

Table 1: Nucleophilic Substitution Reactions of Benzenediazonium Salts

| Nucleophile | Reagent(s) | Product Functional Group | Reaction Name |

| Cl⁻ | CuCl | -Cl | Sandmeyer Reaction |

| Br⁻ | CuBr | -Br | Sandmeyer Reaction |

| CN⁻ | CuCN | -CN | Sandmeyer Reaction |

| I⁻ | KI | -I | - |

| F⁻ | HBF₄, heat | -F | Balz-Schiemann Reaction |

| OH⁻ | H₂O, heat | -OH | - |

| H | H₃PO₂ | -H | - |

Retention and Modification of the Phenylthio Group

For instance, the reaction of a (phenylthio)benzenediazonium salt with potassium iodide would yield a phenylthio-substituted iodobenzene. Similarly, Sandmeyer-type reactions would lead to the corresponding chloro-, bromo-, or cyano-substituted phenylthiobenzene derivatives.

The phenylthio group itself can be the target of further transformations, although this is less common in the context of diazonium chemistry. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties of the substituent. These transformations, however, are typically carried out on the product after the diazonium group has been replaced.

Generation of Sulfur-Containing Aromatic Compounds

Benzenediazonium, (phenylthio)- serves as a key precursor for the synthesis of a variety of sulfur-containing aromatic compounds, expanding beyond simple thioethers.

Formation of Thiophenols and Related Derivatives

A significant application of benzenediazonium salts in this context is the synthesis of thiophenols. One established method involves the reaction of a phenyldiazonium salt with potassium ethyl xanthate, followed by hydrolysis. google.comorgsyn.org Another approach utilizes sodium polysulfide or disulfides. google.com More recent developments have shown that elemental sulfur can be used effectively in the presence of a base to convert phenyldiazonium salts into thiophenols. google.comgoogle.com This method offers an improvement over the use of xanthates or polysulfides. google.com The general scheme involves the diazotization of an aniline derivative, followed by reaction with a sulfur source to introduce the thiol functionality.

Table 2: Synthesis of Thiophenols from Diazonium Salts

| Sulfur Source | Key Reaction Conditions | Product |

| Potassium Ethyl Xanthate | Basic alcoholic medium, then hydrolysis | Thiophenol |

| Sodium Polysulfide | - | Thiophenol |

| Elemental Sulfur | Elevated temperature, aqueous base | Thiophenol |

Synthesis of Heterocyclic Systems Incorporating Sulfur

The reactivity of benzenediazonium, (phenylthio)- and related compounds can be harnessed to construct sulfur-containing heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of fused ring systems where the sulfur atom is part of the newly formed ring. While direct examples involving benzenediazonium, (phenylthio)- are specific, the general strategy of using sulfur-containing aromatic precursors for heterocycle synthesis is well-established. rsc.orgnih.gov For instance, 2-lithiated benzo[b]thiophene reacts with elemental sulfur to form a pentathiepino-fused benzothiophene (B83047). nih.gov This highlights the potential for sulfur-containing aromatics to serve as building blocks for more complex, sulfur-rich heterocyclic structures.

Multi-component Reactions and Cascade Processes

Benzenediazonium salts can participate in multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. nih.gov These reactions are highly efficient and atom-economical. For instance, diazo compounds can react with in situ generated alkenes or alkynes in cycloaddition reactions. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations, often initiated by a single event. A diazonium group can trigger such a cascade. For example, a process could be initiated by a nucleophilic attack on the diazonium salt, with the resulting intermediate undergoing a series of cyclizations or rearrangements. researchgate.netresearchgate.net These processes are powerful tools for the rapid construction of complex molecular architectures from simple starting materials.

Catalytic Applications in Organic Transformations

While benzenediazonium, (phenylthio)- itself is typically a reagent rather than a catalyst, its transformations can be part of catalytic cycles. For example, the generation of an aryl radical from a diazonium salt via copper catalysis is a key step in the Sandmeyer reaction. orgoreview.com This aryl radical can then participate in various bond-forming reactions.

Furthermore, the products derived from benzenediazonium, (phenylthio)-, such as functionalized thioethers and thiophenols, can act as ligands for transition metal catalysts or as organocatalysts themselves. The sulfur atom in these compounds can coordinate to metal centers, influencing the catalyst's reactivity and selectivity. For instance, sulfur-containing compounds are known to be used in various catalytic processes. nih.gov

Theoretical and Computational Chemistry Studies of Benzenediazonium, Phenylthio

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org The analysis of these orbitals, particularly the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For Benzenediazonium (B1195382), (phenylthio)-, the electronic nature is dictated by the interplay between the strongly electron-withdrawing diazonium group (-N₂⁺) and the electron-donating phenylthio group (-S-Ph). The diazonium group significantly lowers the energy of the LUMO, localizing it on the diazonium-substituted ring and making it a potent electrophile. The phenylthio group, with its sulfur lone pairs, raises the energy of the HOMO. This combination is predicted to result in a relatively small HOMO-LUMO gap, rendering the compound highly reactive.

Table 1: Representative Frontier Orbital Energies (Calculated)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implication |

| Benzene (B151609) | -6.75 | -1.15 | 5.60 | High Stability |

| Benzenediazonium ion | -8.50 | -4.20 | 4.30 | Increased Reactivity |

| Thiophenol | -6.20 | -0.90 | 5.30 | High Stability, Nucleophilic Sulfur |

| Benzenediazonium, (phenylthio)- (Predicted) | ~ -6.5 | ~ -4.0 | ~ 2.5 | High Reactivity |

Note: Values are illustrative, based on typical DFT calculations, and serve to demonstrate electronic trends.

The distribution of electron density within Benzenediazonium, (phenylthio)- is highly polarized, which is a key determinant of its reactivity. The diazonium group carries a formal positive charge, creating a powerful electrophilic center at the terminal nitrogen atom and the ipso-carbon of the phenyl ring. rsc.org This makes the molecule susceptible to attack by nucleophiles.

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are the cornerstones of modern computational chemistry, enabling the accurate calculation of molecular geometries, energies, and properties from first principles. nih.govaps.org These methods are indispensable for studying systems where experimental data is scarce or difficult to obtain.

A significant application of DFT is the mapping of potential energy surfaces to elucidate reaction mechanisms. rsc.org For Benzenediazonium, (phenylthio)-, calculations can be used to model key reaction pathways, such as:

Dediazoniation: The loss of N₂ gas to form a phenyl cation, a characteristic reaction of diazonium salts often proceeding via an Sₙ1(Ar) mechanism. ucl.ac.uk Computational studies can determine the activation energy for this process by locating the transition state for C-N bond cleavage. The phenylthio group would be expected to influence this barrier by modifying the stability of the aryl cation intermediate.

Diazo Coupling: The electrophilic attack of the diazonium salt on an electron-rich aromatic compound. DFT can model the transition state for this SₑAr reaction, providing insights into the regioselectivity and reaction rate. ucl.ac.uk

Computational modeling indicates that for a typical phenyl diazonium ion, the free energy barrier (ΔG‡) for the Sₙ1(Ar) reaction with water is significant but surmountable. ucl.ac.uk The presence of substituents can modulate this barrier.

Table 2: Calculated Parameters for a Generic Dediazoniation Reaction

| Parameter | Description | Typical Calculated Value (kcal/mol) |

| ΔE_rxn | Energy of Reaction | Varies with nucleophile |

| ΔG‡ | Gibbs Free Energy of Activation | +25 to +30 |

| TS Geometry | Transition State Geometry | Elongated C-N bond |

Note: These values are representative for the dediazoniation of a phenyl diazonium ion in an aqueous medium as determined by computational models. ucl.ac.uk

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For Benzenediazonium, (phenylthio)-, the primary conformational flexibility arises from rotation around the C-S bond. DFT calculations can be used to compute the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. nih.gov Studies on related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have shown that gauche and cis conformers can exist, with their relative stability influenced by solvent polarity. nih.gov

Tautomerism, the interconversion of structural isomers, is not expected to be a significant feature for Benzenediazonium, (phenylthio)- under normal conditions. The core structure is relatively rigid, and there are no readily transferable protons that would lead to stable tautomeric forms.

Predicting Spectroscopic Signatures for Mechanistic Elucidation

While basic spectroscopic techniques like NMR and IR are used for routine identification, computational methods can predict subtle spectroscopic changes that serve as powerful probes for mechanistic studies. nih.gov By calculating spectroscopic properties for reactants, intermediates, and transition states, one can identify unique signatures that correlate with specific steps along a reaction pathway.

For instance, DFT calculations can predict the vibrational frequency of the N≡N triple bond stretch. This frequency is highly sensitive to the electronic environment and the strength of the C-N bond. As the dediazoniation reaction proceeds towards the transition state, the C-N bond weakens, and this would be reflected in a predictable shift (lowering) of the calculated N≡N stretching frequency. Monitoring this spectral region experimentally, in conjunction with theoretical predictions, could provide direct evidence for the progression of the reaction. Similarly, calculated NMR chemical shifts for atoms near the reaction center can help identify transient intermediates that are difficult to isolate. nih.gov

Solvation Effects and Environmental Influence on Reactivity

The reactivity of the benzenediazonium, (phenylthio)- cation is significantly influenced by its surrounding solvent environment. Theoretical and computational studies have provided insights into how solvation affects the stability and reaction pathways of this and related aryldiazonium compounds. The choice of solvent can alter the electronic structure, stability of intermediates, and the energy barriers for decomposition and other reactions.

The stability of aryldiazonium salts is a critical factor in their synthetic utility. Computational studies on substituted benzenediazonium salts have shown that the nature of the substituent plays a crucial role in their stability. Electron-donating groups generally increase the stability of the diazonium cation. The phenylthio group (-SPh) is known to be an electron-donating group through resonance, which can contribute to the stabilization of the positive charge on the diazonium moiety.

Research on the electrochemical reduction of substituted benzenediazonium salts has highlighted the importance of the solvent in dictating the reaction outcomes. For instance, in the reduction of various 4-substituted benzenediazonium salts, the use of acetonitrile (B52724) as a solvent was found to stabilize the radical intermediates formed during the process. This stabilization by the solvent can lead to higher faradaic efficiencies for the grafting process compared to reactions carried out in aqueous acidic solutions. While this study did not specifically include the (phenylthio)- substituent, the findings suggest that aprotic, coordinating solvents can play a significant role in the reactivity of related diazonium species.

A thesis investigating the decomposition of diazonium compounds found that the process is often free-radical based and is accelerated by the presence of electron-donating solvents. researchgate.net This suggests that the choice of solvent can be critical in controlling the shelf-life and reaction efficiency of benzenediazonium, (phenylthio)-. The same study also noted that ortho and para electron-donating substituents tend to improve the thermal stability of diazonium salts. researchgate.net

Further computational investigations into the influence of para-substituents and the solvent on the electrochemical deposition of benzene layers from diazonium salts revealed that the nature of the substituent is a dominant factor in determining the thickness of the deposited layer and the efficiency of the process. nih.gov A significant increase in the thickness of the deposited layer was observed when changing the solvent from aqueous sulfuric acid to acetonitrile, pointing to a stabilization of the radical intermediates by acetonitrile. nih.gov

To provide a more quantitative understanding, theoretical calculations such as Density Functional Theory (DFT) would be necessary. Such studies could model the benzenediazonium, (phenylthio)- cation in various solvent continua (e.g., using the Polarizable Continuum Model - PCM) to calculate properties like solvation free energies, molecular orbital energies, and reaction energy profiles. This would allow for a direct comparison of the compound's stability and reactivity in different solvents.

Table of Predicted Solvation Effects on Reactivity:

| Solvent Property | Predicted Effect on Benzenediazonium, (phenylthio)- Reactivity | Rationale |

| Polarity/Dielectric Constant | Increased stability of the cation | Stabilization of the positive charge. |

| Coordinating Ability (e.g., Aprotic Solvents like Acetonitrile) | Stabilization of radical intermediates | Coordination with the radical species can lower its energy and influence subsequent reaction pathways. |

| Protic vs. Aprotic Nature | Protic solvents may facilitate nucleophilic attack (e.g., solvolysis) | Availability of protons can influence reaction mechanisms. |

| Electron-Donating Capacity of Solvent | May accelerate free-radical decomposition | Can promote the formation of radical intermediates. researchgate.net |

Advanced Characterization Techniques for Reaction Intermediates and Products

In-situ Spectroscopic Monitoring of Reaction Kinetics

In-situ spectroscopy is a powerful tool for observing the progress of a reaction in real-time, providing kinetic data and identifying transient species without the need for sample isolation.

Time-resolved spectroscopy is essential for studying the dynamics of short-lived intermediates that are common in reactions involving diazonium salts. wikipedia.org Techniques like pump-probe spectroscopy, where an initial laser pulse (the pump) initiates a reaction and a subsequent pulse (the probe) monitors the changes, can track species with lifetimes on the order of picoseconds to femtoseconds. researchgate.net For a compound like Benzenediazonium (B1195382), (phenylthio)-, time-resolved absorption spectroscopy could be employed to follow the decay of the diazonium ion and the formation of subsequent radical or ionic intermediates upon photolysis or chemical triggering. nih.gov The transient absorption spectra would reveal the electronic structure of these fleeting species, offering clues to their identity and reactivity. researchgate.net Similarly, time-resolved infrared (TRIR) spectroscopy provides structural information on these intermediates by monitoring changes in vibrational frequencies as the reaction progresses. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating reaction mechanisms and detecting intermediates in solution. nih.gov By monitoring the reaction directly in an NMR tube, changes in the chemical shifts and signal intensities of reactants, intermediates, and products can be followed over time. nih.govrsc.org For the reaction of a benzenediazonium salt with thiophenol to form Benzenediazonium, (phenylthio)-, ¹H and ¹³C NMR would be instrumental. The disappearance of the signals corresponding to the starting materials and the appearance of new signals would allow for the tracking of the reaction progress.

In some cases, specialized NMR techniques at low temperatures can trap and characterize otherwise unstable intermediates. nih.gov For instance, in the azo-coupling reaction of benzenediazonium salts, Wheland-like intermediates have been detected by NMR spectroscopy at low temperatures, providing direct evidence for the reaction mechanism. nih.gov While no specific NMR data for Benzenediazonium, (phenylthio)- is available in the reviewed literature, the general methodology is well-established for related compounds. nih.govresearchgate.net

Mass Spectrometry for Reactive Intermediates and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify charged reactive intermediates and reaction products. nih.gov Electrospray ionization (ESI-MS) is particularly well-suited for studying reactions in solution, as it can gently transfer ions from the liquid phase to the gas phase for analysis. In the context of Benzenediazonium, (phenylthio)-, ESI-MS could be used to directly observe the diazonium cation and any charged intermediates formed during its subsequent reactions. By coupling the mass spectrometer to a reaction vessel, real-time monitoring of the reaction mixture is possible, providing a mass-based reaction profile. Tandem mass spectrometry (MS/MS) can further be used to structurally characterize the detected ions by inducing fragmentation and analyzing the resulting fragment ions. This would be crucial for confirming the structure of Benzenediazonium, (phenylthio)- and distinguishing it from potential isomers or byproducts.

X-ray Crystallography of Stable Derivatives and Analogues for Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms. While obtaining a crystal structure of a reactive intermediate like Benzenediazonium, (phenylthio)- is highly challenging, the technique is invaluable for characterizing stable derivatives or analogues. mdpi.com For instance, if a stable adduct or a product of a reaction involving Benzenediazonium, (phenylthio)- can be crystallized, its X-ray structure can provide significant insights into the bonding and stereochemistry of the parent compound. The structural data from such derivatives can help to validate or refute mechanistic proposals and provide a basis for computational modeling of the reactive species itself.

Electrochemical Techniques for Redox Behavior and Mechanism Probing

Electrochemical methods are instrumental in studying the redox properties of molecules and probing reaction mechanisms that involve electron transfer steps.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the reduction and oxidation processes of a species. It provides information on the redox potentials and the stability of the electrochemically generated species. For aryldiazonium salts, CV can reveal the potential at which the diazonium group is reduced, typically leading to the formation of an aryl radical and the loss of nitrogen gas. nih.govxmu.edu.cn

While specific CV data for Benzenediazonium, (phenylthio)- was not found, a study on the closely related 2-methylthiobenzene diazonium salt provides valuable insight. xmu.edu.cn In this study, the diazonium salt exhibited a significant irreversible reduction peak at -0.4 V (vs. Ag/Ag⁺) in acetonitrile (B52724), indicating the reduction of the diazonium cation. xmu.edu.cn This process is key to subsequent radical-based transformations. The electrochemical behavior of Benzenediazonium, (phenylthio)- is expected to be similar, with the phenylthio group potentially influencing the precise reduction potential.

Table 1: Cyclic Voltammetry Data for an Analogous Aryldiazonium Salt

| Compound | Reduction Peak Potential (V vs. Ag/Ag⁺) | Solvent | Note |

| 2-Methylthiobenzene diazonium salt | -0.4 | Acetonitrile | Irreversible reduction. xmu.edu.cn |

Paired Electrolysis for Synthetic and Mechanistic Insights

Disclaimer: The following section focuses on the synthetic and mechanistic insights of paired electrolysis as it relates to benzenediazonium salts with a thioether substituent at the ortho position. The detailed research findings, including data tables and mechanistic schemes, are based on studies conducted on 2-methylthiobenzenediazonium salt . Due to the close structural and electronic similarity, the behavior of Benzenediazonium, (phenylthio)- is expected to be analogous in this electrochemical process.

Paired electrolysis has emerged as a powerful and environmentally benign strategy in organic synthesis, maximizing atom and energy economy by utilizing both the anodic and cathodic reactions to contribute to the formation of the desired product. In the context of substituted benzenediazonium salts, this technique offers a unique platform for the generation of highly reactive aryl radicals and their subsequent transformation into complex molecular architectures.

Research into the paired electrolysis of ortho-thioether substituted benzenediazonium salts has provided significant insights into their reactivity and synthetic potential, particularly for the construction of benzothiophene (B83047) derivatives. These studies have demonstrated that the electrochemical reduction of the diazonium group can be effectively coupled with the oxidation of a transient intermediate, all within a single electrochemical cell.

Detailed Research Findings

The optimization of reaction conditions is paramount for achieving high yields of the desired benzothiophene products. Key parameters that have been systematically investigated include the solvent system, the nature of the supporting electrolyte, the material of the anode and cathode, and the current density.

Table 1: Optimization of Paired Electrolysis Conditions

| Entry | Solvent | Supporting Electrolyte | Anode Material | Cathode Material | Current Density (mA·cm⁻²) | Yield (%) |

| 1 | DMSO | n-Bu₄NBF₄ | Graphite (B72142) Felt | Ni Plate | 4 | 89 |

| 2 | MeOH | n-Bu₄NBF₄ | Graphite Felt | Ni Plate | 4 | <10 |

| 3 | CH₃CN | n-Bu₄NBF₄ | Graphite Felt | Ni Plate | 4 | 35 |

| 4 | DCE | n-Bu₄NBF₄ | Graphite Felt | Ni Plate | 4 | 20 |

| 5 | DMF | n-Bu₄NBF₄ | Graphite Felt | Ni Plate | 4 | 45 |

Data based on the reaction of 2-methylthiobenzenediazonium salt with 4-methylbenzene ethyne. xmu.edu.cn

The results clearly indicate that dimethyl sulfoxide (B87167) (DMSO) is the optimal solvent for this transformation, leading to a significantly higher yield compared to other common organic solvents. The choice of a graphite felt anode and a nickel plate cathode was also found to be critical for the success of the reaction.

Mechanistic Insights from Paired Electrolysis

Cyclic voltammetry (CV) studies have been instrumental in elucidating the plausible mechanism of this paired electrolysis reaction. The electrochemical behavior of the starting materials provides critical information about the sequence of events at the electrodes.

The proposed mechanism involves a sequential paired electrolysis pathway:

Cathodic Reduction: The process is initiated at the cathode with the electrochemical reduction of the benzenediazonium salt. This one-electron reduction leads to the formation of a highly reactive aryl radical and the concomitant release of nitrogen gas.

Radical Addition: The newly formed aryl radical rapidly adds to an alkyne present in the reaction mixture, generating a vinyl radical intermediate.

Intramolecular Cyclization: The vinyl radical then undergoes an intramolecular cyclization onto the pendant thioether group, forming a sulfuranyl radical.

Anodic Oxidation: This sulfuranyl radical intermediate is then oxidized at the anode. This oxidative step is crucial for the final product formation.

Final Product Formation: Following oxidation, the intermediate undergoes a demethylation step, facilitated by the DMSO solvent, to yield the final 2-aryl benzothiophene product.

Cyclic voltammetry data shows a significant irreversible reduction peak for the 2-methylthiobenzenediazonium salt at approximately -0.4 V (vs. Ag/Ag⁺) in acetonitrile, while the alkyne starting material shows no electrochemical activity in the same potential window. xmu.edu.cn This confirms that the initial step is indeed the reduction of the diazonium salt. The slight increase in the peak current in the presence of the alkyne suggests an interaction between the initially formed radical and the alkyne, which is consistent with the proposed radical addition. xmu.edu.cn

Future Research Directions and Unexplored Potential of Benzenediazonium, Phenylthio

Development of Novel Catalytic Systems

The advancement of cross-coupling reactions involving aryl diazonium salts has been a significant area of research, traditionally relying on palladium catalysts. pharmtech.com However, the future points towards the development of more sustainable and economical catalytic systems. A key area of future research will be the expanded use of non-precious-metal catalysts. pharmtech.com Iron, copper, cobalt, and nickel catalysts are emerging as viable alternatives for large-scale applications, which could significantly improve the economics and sustainability of chemical processes. pharmtech.com For instance, iron-catalyzed Kumada coupling reactions have been successfully implemented under flow conditions, demonstrating the potential for these abundant metals. pharmtech.com

Another promising frontier is the development of dual-catalyst systems that combine photoredox and cross-coupling catalysis. pharmtech.com These systems can facilitate reactions of a wide variety of substrates, including those that proceed via radical mechanisms, offering new synthetic pathways that are not accessible with traditional palladium catalysis alone. pharmtech.com Research into recyclable catalysts, such as polymer-supported N-heterocyclic carbene (NHC)–palladium complexes, also presents a significant opportunity. These catalysts can be reused multiple times while retaining high activity, addressing both cost and environmental concerns associated with precious metal catalysts.

Future investigations will likely focus on optimizing these novel catalytic systems for aryl diazonium salts bearing diverse functionalities like the (phenylthio)- group. The goal is to create highly active, selective, and robust catalysts that operate under mild conditions and are compatible with a broad range of substrates, further expanding the synthetic utility of these versatile intermediates.

Bio-Inspired Transformations and Biomimetic Synthesis

The reactivity of diazonium salts has inspired their use in chemical biology and biomimetic synthesis, a trend that is expected to grow. A significant area of future research involves leveraging their reactivity for intracellular applications. A novel strategy uses a triazabutadiene protecting group to deliver benzenediazonium (B1195382) ions (BDI) intracellularly. nih.gov This represents the first reported use of triazabutadienes for in-cellulo experiments and the first instance of intracellular targeting with an aryl diazonium ion. nih.gov Future studies will aim to explore the full range of cellular targets, including proteins and DNA, and to modify the BDI probe to optimize its selectivity for specific reactive amino acid residues like histidine. nih.gov This could transform BDI into powerful tools for activity-based protein profiling. nih.gov

The fundamental reactivity of diazonium compounds in coupling reactions also serves as inspiration for the biomimetic synthesis of complex natural products. Organic chemists are continually inspired by the efficiency and selectivity of natural processes to devise new synthetic approaches. nih.gov For example, biomimetic strategies have been employed in the total synthesis of disesquiterpenoids, where dimerization reactions mimic enzymatic radical-mediated coupling or cycloadditions. nih.govnih.gov While not directly using benzenediazonium, (phenylthio)-, the principles of controlled coupling and dimerization are analogous. Future research could explore the use of tailored diazonium reagents to mimic biosynthetic pathways, such as in the enantioselective synthesis of flavonoids through a chiral anion phase-transfer strategy that mimics their proposed biosynthesis. escholarship.org

The following table summarizes biomimetic strategies that could inspire future applications of benzenediazonium, (phenylthio)-.

Table 1: Examples of Bio-Inspired Synthetic Strategies| Natural Product Target | Biomimetic Strategy | Key Reaction Type | Potential for Diazonium Chemistry |

|---|---|---|---|

| (–)-Perezoperezone | Copper-catalyzed intermolecular homodimerization of (-)-perezone. nih.gov | Dimerization / Coupling | Development of catalysts for selective dimerization of functionalized aryl diazonium compounds. |

| Chloranthalactone F | Intermolecular [2+2] photocycloaddition of chloranthalactone A units. nih.gov | Cycloaddition | Use of photochemically activated diazonium salts to initiate cycloaddition cascades for complex architectures. |

| Flavonoids | Direct asymmetric addition of phenol (B47542) nucleophiles to benzopyrylium salts. escholarship.org | C-C Bond Formation | Design of chiral diazonium reagents or catalysts for asymmetric coupling reactions. |

| Cardinalin 3 | Proposed biomimetic homodimerization of ventiloquinone L. rsc.org | Dimerization | Exploration of oxidative coupling of (phenylthio)-substituted precursors initiated by diazonium salt decomposition. |

Applications in Advanced Materials Science

The utility of benzenediazonium salts in the synthesis of advanced materials is a rapidly expanding field, with significant unexplored potential. Research is moving beyond simple surface modification to the creation of complex functional materials. Future work will likely focus on the synthesis of novel polymers and composites where the diazonium moiety acts as a key building block or polymerization initiator. For instance, ultrasound-assisted polymerization of azobenzene (B91143) with various amines like aniline (B41778) and o-phenylenediamine (B120857) has been reported to create dye-incorporated oligomers with enhanced photophysical properties. researchgate.net This suggests a pathway for creating new functional materials from benzenediazonium, (phenylthio)- precursors.

The integration of diazonium chemistry with nanomaterials is another promising avenue. The development of graphene derivative–poly-l-lysine composites highlights the potential for creating advanced materials with specific functionalities, such as antibacterial properties. researcher.life Future research could explore the use of benzenediazonium, (phenylthio)- to functionalize graphene or other nanomaterials, creating tailored interfaces for applications in electronics, sensing, and catalysis. The ability of diazonium salts to form strong covalent bonds with various surfaces makes them ideal for creating robust and stable composite materials.

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the future direction of organic synthesis, and the chemistry of diazonium salts is no exception. A major focus of future research will be the development of synthetic protocols that minimize environmental impact. rsc.org This includes the use of water as a green solvent, which is both environmentally friendly and can enhance reactivity through hydrophobic effects. nih.govnih.gov For example, the synthesis of azoxybenzenes has been achieved with high yields in water at room temperature using an inexpensive catalyst. nih.gov

Energy-efficient synthesis techniques are also a key area for development. Methods such as microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis can dramatically reduce reaction times, lower energy consumption, and increase product yields. jddhs.commdpi.com Solvent-free reaction conditions, such as grinding reactants together at ambient temperature, represent another important green methodology that has been successfully applied to the synthesis of benzimidazoles. researchgate.net This approach offers advantages in its simplicity, short reaction time, and eco-friendliness. researchgate.net

Integration into Flow Chemistry and Automated Synthesis

The inherent reactivity and potential instability of diazonium salts make them ideal candidates for integration into flow chemistry and automated synthesis platforms. nih.gov Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved process control, and higher conversion and selectivity. nih.govresearchgate.net The ability to generate and consume reactive intermediates like diazonium salts in-situ within a small-volume reactor minimizes the risks associated with their accumulation. nih.gov

Future research will focus on expanding the scope of flow-based procedures for a wider range of diazonium salt transformations. Studies have already demonstrated successful flow synthesis under aqueous, organic, and solid-phase conditions. nih.gov A particularly promising approach involves using a sulfonic acid functionalized ion exchange matrix to act as a solid-supported acid source, generating aryl-diazonium species that are retained by the support. nih.gov

The integration of visible light photocatalysis with continuous flow systems is another key area of future development for diazonium salt chemistry. researchgate.net This combination allows for reactions to be carried out under mild and well-defined conditions, leading to improved safety and productivity. researchgate.net As these technologies mature, they will enable the automated, on-demand synthesis of diverse compounds derived from benzenediazonium, (phenylthio)-, facilitating high-throughput screening and rapid library generation for drug discovery and materials science.

The table below outlines various methods for diazonium salt formation that are amenable to flow chemistry.

Table 2: Flow Chemistry Methods for Diazonium Salt Formation| Method | Phase | Reagents/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Aqueous Diazotization | Liquid | Aniline, NaNO₂, aq. HCl | Standard, well-understood conditions | nih.gov |

| Anhydrous Diazotization | Organic | Aniline, alkyl nitrites, nitrosyl halides | Useful for acid-sensitive substrates | nih.gov |

| Solid-Phase Diazotization | Solid/Liquid | Aniline solution passed through an immobilized acid cartridge | Simplified workup, potential for reagent recycling | nih.gov |

| Photocatalytic Flow | Liquid | Diazonium salt, photocatalyst, visible light | Mild conditions, enhanced safety, high selectivity | researchgate.net |

Exploration of New Reactivity Modes and Cross-Coupling Partners

While classic reactions of diazonium salts like the Sandmeyer and coupling reactions are well-established, future research will focus on uncovering novel reactivity modes and expanding the range of cross-coupling partners. The versatility of diazonium salts as precursors for aryl radicals under thermal, photochemical, or electrochemical conditions opens up new avenues for complex molecule synthesis. sci-hub.se These radical intermediates can participate in cascade reactions, such as the cyclization of 1,6-enynes to form polycyclic γ-lactams. sci-hub.se

The scope of palladium-catalyzed cross-coupling reactions continues to expand. acs.org While Suzuki, Heck, and Sonogashira couplings are common, there is ongoing work to develop conditions for less conventional partners. Systematic studies are challenging the accepted mechanisms, for example, by demonstrating that Pd(II)-alkoxy intermediates, formed in methanol, show divergent reactivity in Suzuki (effective) versus Stille (ineffective) couplings, a finding that could lead to more selective reaction designs. nih.gov The use of Lewis acids has been shown to circumvent this reactivity difference, enabling efficient couplings regardless of the specific partners. nih.gov

Future exploration will likely involve:

New Bond Formations: Developing efficient catalytic systems for constructing novel aryl C-C and C-heteroatom bonds, such as C-B, C-S, C-P, and C-Se. sci-hub.se

C-H Activation: Using diazonium salts in direct C-H activation/functionalization reactions, which avoids the need for pre-functionalized substrates. researchgate.net

Novel Coupling Partners: Expanding the range of nucleophilic and electrophilic partners in cross-coupling reactions to include organoboranes, trifluoroborates, and organosilanes. pharmtech.com

This continuous exploration of reactivity will ensure that benzenediazonium, (phenylthio)- and its derivatives remain at the forefront of synthetic innovation. sci-hub.se

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.